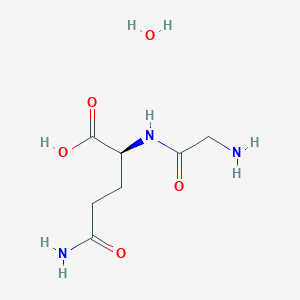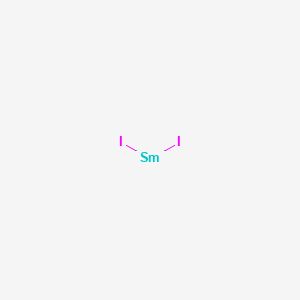
Samarium(II) iodide
描述
Samarium(II) iodide is an inorganic compound with the formula SmI₂. It is a green solid that forms a dark blue solution in tetrahydrofuran (THF).
作用机制
Target of Action
Samarium(II) iodide (SmI2), also known as Samarium diiodide, is a powerful one-electron reducing agent . It primarily targets a variety of organic compounds, including halides, sulfones, aldehydes, ketones, α-acyloxy esters, and α-acyloxy lactones . These compounds are the primary targets due to their susceptibility to reduction reactions.
Mode of Action
This compound interacts with its targets through a nonchain, electron-transfer reaction . This interaction generates carbon-centered radicals, which undergo various reactions such as hydrogen-atom abstraction and ring formation . These radicals can also combine with SmI2 to produce organosamarium compounds .
Biochemical Pathways
This compound affects several biochemical pathways. It is used in the construction of carbocycles and oxygen-containing motifs . It is also used for carbon-carbon bond formation, for example, in a Barbier reaction (similar to the Grignard reaction) between a ketone and an alkyl iodide to form a tertiary alcohol . Furthermore, it is used in the synthesis of nitrogen heterocycles, which are vital structural motifs in biologically-active natural products and pharmaceuticals .
Pharmacokinetics
It’s worth noting that the reactivity and selectivity of smi2 can be dramatically changed based on solvent effects .
Result of Action
The result of this compound’s action is the transformation of target compounds through reduction reactions. For instance, it can reduce α,β-unsaturated esters with carbonyl compounds, whereby substituted γ-lactones can easily be prepared . It also promotes the reductive dimerization of allylic or benzylic halides .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of water and the type of solvent used. Its reduction potential and ability to promote the reduction of diverse organic substrates vary widely according to the solvent and the presence of various additives . It is sensitive to air, but its reactions can tolerate the presence of water .
生化分析
Biochemical Properties
Samarium(II) iodide has been utilized in the development of a broad variety of reactions, including the reduction of different functional groups comprising sulfones and sulfoxides, alkyl and aryl halides, epoxides, phosphine oxides, carbonyls, and conjugated double bonds . It is also used in carbon-carbon bond construction, and cascade or sequential reactions .
Cellular Effects
It is known that this compound is a powerful reducing agent, which suggests that it could potentially influence cellular redox states and related processes .
Molecular Mechanism
This compound is a reagent for carbon-carbon bond formation, for example in a Barbier reaction (similar to the Grignard reaction) between a ketone and an alkyl iodide to form a tertiary alcohol . Although this compound is considered a powerful single-electron reducing agent, it does display remarkable chemoselectivity among functional groups .
Temporal Effects in Laboratory Settings
It is known that this compound is a stable compound that can be prepared in moderate concentrations (0.1 M) in tetrahydrofuran (THF) .
Metabolic Pathways
Given its role as a reducing agent, it may potentially interact with various enzymes and cofactors involved in redox reactions .
Subcellular Localization
Given its chemical properties, it is likely to be found in the cytoplasm where it can interact with various biomolecules .
准备方法
Samarium(II) iodide can be prepared through several synthetic routes:
From Samarium Metal and Diiodomethane or 1,2-Diiodoethane: This method involves reacting samarium metal with diiodomethane or 1,2-diiodoethane to produce samarium diiodide in nearly quantitative yields.
High-Temperature Decomposition of Samarium(III) Iodide: Solid, solvent-free samarium diiodide can be formed by the high-temperature decomposition of samarium(III) iodide.
For industrial production, samarium diiodide is typically generated and utilized in situ, although THF solutions of samarium diiodide are commercially available .
化学反应分析
Samarium(II) iodide undergoes various types of reactions, primarily due to its strong reducing properties:
Reduction Reactions: It is a powerful reducing agent that can reduce water to hydrogen.
Carbon-Carbon Bond Formation: This compound is used in Barbier reactions, similar to Grignard reactions, to form tertiary alcohols from ketones and alkyl iodides.
Intramolecular Reductive Coupling: It catalyzes the intramolecular reductive coupling of ketyl radicals with unsaturated compounds like alkenes, alkynes, and nitriles, producing functionalized carbocycles.
Common reagents and conditions include the use of samarium diiodide in THF, often in the presence of catalytic nickel(II) iodide .
科学研究应用
Samarium(II) iodide has a wide range of applications in scientific research:
Organic Synthesis: It is extensively used for the synthesis of natural products, including complex molecules like taxol.
Nitrogen Heterocycles Synthesis: This compound is used to synthesize nitrogen heterocycles, which are vital structural motifs in biologically active natural products and pharmaceuticals.
Industrial Applications: Although traditionally used in academia, recent advancements have made it possible to upscale samarium diiodide for industrial-level synthesis.
相似化合物的比较
Samarium(II) iodide is unique among reducing agents due to its high chemoselectivity and ability to operate under mild conditions. Similar compounds include:
Samarium(II) Chloride: Another samarium-based reducing agent with similar properties.
Samarium(II) Bromide: Shares similar reactivity but differs in its halide component.
Europium(II) Iodide: Another lanthanide-based reducing agent with comparable reactivity.
This compound stands out due to its versatility and effectiveness in a wide range of synthetic applications, making it a preferred choice for many chemists.
属性
IUPAC Name |
diiodosamarium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2HI.Sm/h2*1H;/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAWABSHMGXMCRK-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
I[Sm]I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
SmI2, I2Sm | |
| Record name | Samarium(II) iodide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Samarium(II)_iodide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32248-43-4 | |
| Record name | Samarium iodide (SmI2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32248-43-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Samarium diiodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032248434 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Samarium(II) iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



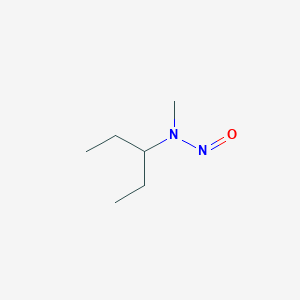
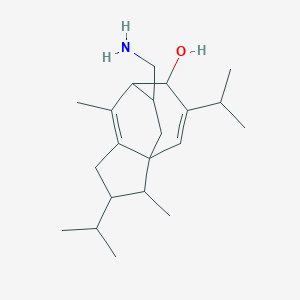


![3-(1,3-Benzodioxol-5-yl)-4,12,14-trioxa-6-azatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),9,11(15)-trien-5-one](/img/structure/B145383.png)

![Methyl Imidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B145387.png)
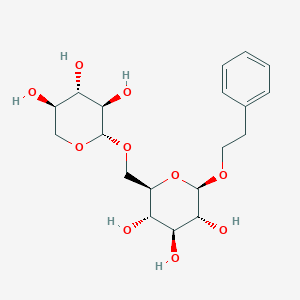

![(2S)-2-[[(2S)-2-[[2-[[5-[5-[4-[1-(2-amino-4-oxo-1H-pteridin-6-yl)ethylamino]phenyl]-2,3,4-trihydroxypentoxy]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]butanedioic acid](/img/structure/B145397.png)

![1-[(2S)-2-[(1R)-1-Hydroxypropyl]oxiran-2-YL]ethanone](/img/structure/B145403.png)
